rac 5-Carboxy Tolterodine-d14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

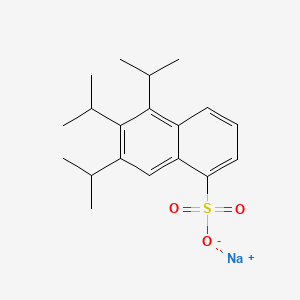

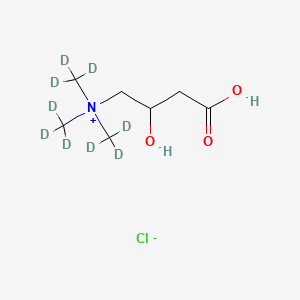

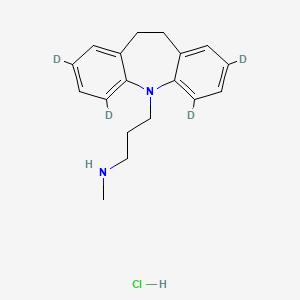

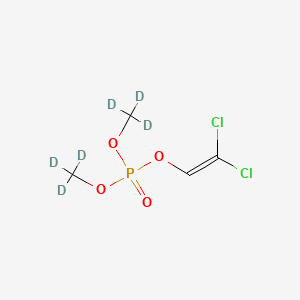

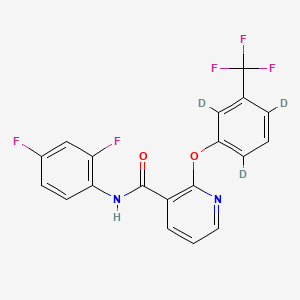

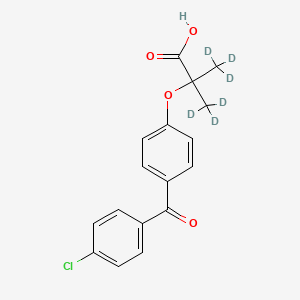

Rac 5-Carboxy Tolterodine-d14 is a labeled metabolite of tolterodine . It has a molecular weight of 369.56 and a molecular formula of C22H15D14NO3 .

Molecular Structure Analysis

The molecular structure of rac 5-Carboxy Tolterodine-d14 is represented by the formula C22H15D14NO3 . The structure includes a carboxy group (-COOH), a phenyl group (C6H5), and a hydroxy group (-OH), among others .Physical And Chemical Properties Analysis

Rac 5-Carboxy Tolterodine-d14 is an off-white solid . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

“rac 5-Carboxy Tolterodine-d14”, being a deuterium-labeled compound, plays a crucial role in drug discovery and development. It is used as a tracer to study the pharmacokinetics and metabolic pathways of its parent compound, Tolterodine, which is used to treat overactive bladder conditions. The deuterium labeling allows for precise tracking in the body, aiding in optimizing drug efficacy and safety profiles .

Metabolism Studies

Researchers utilize “rac 5-Carboxy Tolterodine-d14” to investigate metabolic reactions, particularly how Tolterodine is broken down and utilized in the body. This can reveal potential metabolites that may have therapeutic or toxic effects .

Protein Structure Determination

In biochemistry, deuterium-labeled compounds like “rac 5-Carboxy Tolterodine-d14” are used in nuclear magnetic resonance (NMR) spectroscopy to determine the structures of proteins and other complex molecules. The deuterium atoms provide clearer signals that help in mapping out molecular structures .

Diagnostic Imaging

The compound’s labeled nature makes it valuable for diagnostic imaging techniques. It can be used to visualize biological pathways and measure the distribution of Tolterodine-related compounds within the body .

Proving Reaction Mechanisms

“rac 5-Carboxy Tolterodine-d14” can be employed to prove chemical reaction mechanisms. By replacing hydrogen atoms with deuterium, scientists can track the reaction steps and understand the transformation processes at a molecular level .

Biomedical Research

In biomedical research, “rac 5-Carboxy Tolterodine-d14” is used for in vivo studies to understand drug distribution, interaction, and potential effects on human health without the risks associated with radioactive tracers .

Agrochemical Research

Deuterium-labeled compounds are also used in agrochemical research to study the environmental fate of pesticides and herbicides, ensuring their safe use and minimizing ecological impact .

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) utilizes compounds like “rac 5-Carboxy Tolterodine-d14” to study reaction rates and mechanisms, providing insights into catalysis and enzyme function .

Wirkmechanismus

Target of Action

The primary target of rac 5-Carboxy Tolterodine-d14 is a neurotransmitter called acetylcholine . Acetylcholine plays a crucial role in muscle contractions, particularly in the bladder .

Mode of Action

rac 5-Carboxy Tolterodine-d14 works by blocking the action of acetylcholine . By inhibiting this neurotransmitter, the compound prevents the muscle contractions that acetylcholine would normally induce .

Pharmacokinetics

It’s worth noting that the compound is adeuterium-labeled version of (Rac)-5-Carboxy Tolterodine . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of rac 5-Carboxy Tolterodine-d14’s action is the relaxation of bladder muscles . By blocking acetylcholine, the compound reduces the frequency and urgency of urination .

Safety and Hazards

While specific safety and hazard information for rac 5-Carboxy Tolterodine-d14 is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

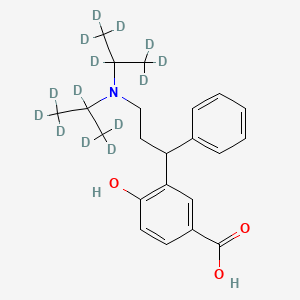

3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/i1D3,2D3,3D3,4D3,15D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTNTJFTBRPQIZ-IRFZPZLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 5-Carboxy Tolterodine-d14 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.